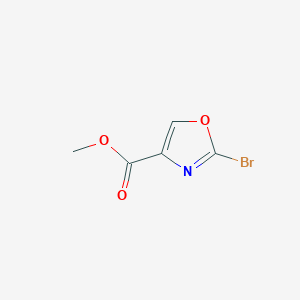
Methyl 2-bromo-4-oxazolecarboxylate
Übersicht
Beschreibung
“Methyl 2-bromo-4-oxazolecarboxylate” is a chemical compound with the molecular formula C5H4BrNO3 . It is used in various chemical reactions and has a molecular weight of 206 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-bromo-1,3-oxazole-4-carboxylate . The InChI code for this compound is 1S/C5H4BrNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxazole Derivatives
One significant application of Methyl 2-bromo-4-oxazolecarboxylate is in the synthesis of oxazole-4-carboxylate derivatives. Ferreira et al. (2010) demonstrated a mild and high-yielding synthesis approach for several 2,5-disubstituted oxazole-4-carboxylates, which are useful in the preparation of fluorescent probes. These probes show promising photophysical properties, including high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for labeling peptides and studying their behavior in different solvents (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Methodologies for Oxazolone Synthesis
The research conducted by Okonya, Hoffman, and Johnson (2002) introduced new methods for synthesizing 2-oxazolone-4-carboxylates from 3-nosyloxy- and 3-bromo-2-ketoesters. These compounds bear functionalities that can be further elaborated into a variety of potentially useful molecules, demonstrating the versatility of methyl 2-bromo-4-oxazolecarboxylate in synthetic organic chemistry (Okonya, Hoffman, & Johnson, 2002).
Development of Antibacterial Agents
Research on oxazolidinone antibacterial agents has highlighted the potential of 4-substituted 1,2,3-triazoles as novel compounds with reduced activity against monoamine oxidase A, suggesting a pathway to improve the safety profile of these drugs. This study underscores the importance of methyl 2-bromo-4-oxazolecarboxylate derivatives in the development of safer antibacterial therapies (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Photocatalytic Applications
Arora and Weaver (2016) explored the photocatalytic generation of 2-azolyl radicals from 2-bromoazoles, including derivatives of methyl 2-bromo-4-oxazolecarboxylate. This method facilitates the intermolecular arylation of (hetero)arenes, showcasing a practical application in synthetic chemistry for late-stage functionalization of complex molecules (Arora & Weaver, 2016).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
methyl 2-bromo-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOIRZXJSNVZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653320 | |
| Record name | Methyl 2-bromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-oxazolecarboxylate | |
CAS RN |
1092351-94-4 | |
| Record name | Methyl 2-bromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






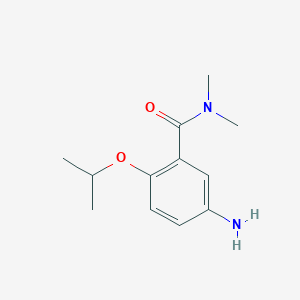

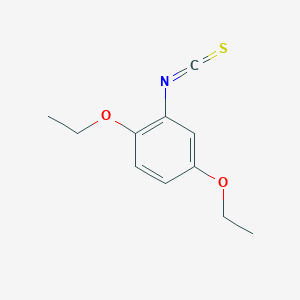


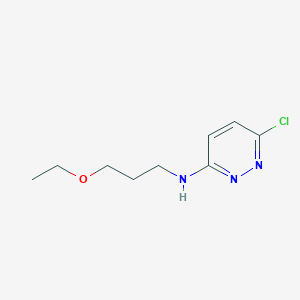

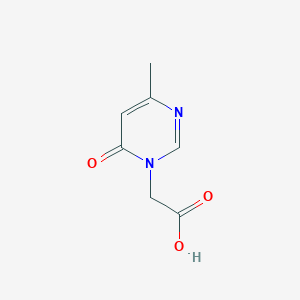
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)

